Procarbazine hydrochloride
Overview
Description
Procarbazine hydrochloride is an antineoplastic agent used in the treatment of Hodgkin’s disease (a type of blood cancer) and brain cancers . It is often used in combination with other cancer medicines . It belongs to the group of medicines known as alkylating agents . It is thought to interfere with the growth of cancer cells which are eventually destroyed .
Molecular Structure Analysis
The molecular formula of Procarbazine hydrochloride is C12H19N3O . The molecular weight is 221.2988 .
Chemical Reactions Analysis
Procarbazine works, in part, as an alkylating agent and methylates guanine at the O-6 position . Guanine is one of the four nucleotides that makes up DNA. The methylated DNA is prone to breakage, and RNA and protein synthesis is inhibited .
Physical And Chemical Properties Analysis
Procarbazine hydrochloride is a white to pale yellow crystalline powder with a slight odor . It has a melting point of 223°C . It is soluble in water with a solubility of 29.4 g/L at 25°C . The vapor pressure is 1.01 × 10–11 mm Hg at 25°C .
Scientific Research Applications
Chemical Research
Procarbazine hydrochloride is used in chemical research due to its unique structure and properties . It is an organonitrogen compound and a derivative of hydrazines . Its molecular formula is C12H20ClN3O .
Cancer Treatment
Procarbazine hydrochloride is used in human medicine as an anti-neoplastic and chemotherapeutic agent . It is used in combination with other antineoplastic agents such as nitrogen mustard, vincristine, and prednisone to treat Hodgkin’s disease .
Genotoxicity Studies
Procarbazine hydrochloride is a DNA-reactive hematopoietic carcinogen with potent and well-characterized clastogenic activity . It is used in genotoxicity studies to understand its effects on DNA and its potential to cause mutations .
Metabolic Activation Studies
Due to the complexity of its metabolic activation, Procarbazine hydrochloride is used in metabolic activation studies . In vitro assays often fail to detect the genotoxic effects of Procarbazine hydrochloride, making it a valuable compound for studying complex metabolic processes .
In Vivo Mutagenesis Studies
Procarbazine hydrochloride is used in in vivo mutagenesis studies . There is a paucity of in vivo mutagenesis data for Procarbazine hydrochloride, and its use in these studies helps fill this gap .
Hematopoietic Cell Genotoxicity Studies
Procarbazine hydrochloride is used in hematopoietic cell genotoxicity studies . These studies help understand the genotoxic effects of Procarbazine hydrochloride on hematopoietic cells .
Mechanism of Action
Target of Action
Procarbazine hydrochloride is an antineoplastic agent . It is known to inhibit protein, rna, and dna synthesis .
Mode of Action
Procarbazine is a methylhydrazine derivative cytostatic agent with weak MAOI activity . It inhibits the transmethylation of methionine into transfer ribonucleic acid (RNA), thus suppressing deoxyribonucleic acid (DNA), RNA, and protein synthesis . This inhibition disrupts the normal function of the cell, leading to cell death .
Biochemical Pathways
By inhibiting protein, rna, and dna synthesis, it disrupts the normal cell cycle, particularly the s phase . This disruption can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
Procarbazine is typically taken orally . It is metabolized in the liver and kidneys, and has an elimination half-life of 10 minutes . The drug is excreted through the kidneys
Result of Action
The primary result of procarbazine’s action is the death of rapidly dividing cells, such as those found in cancers . This makes it effective in the treatment of various forms of cancer, including Hodgkin’s disease and brain cancers .
Action Environment
The efficacy and stability of procarbazine can be influenced by various environmental factors. Additionally, procarbazine is known to harm the baby if used during pregnancy .
Safety and Hazards
Procarbazine hydrochloride is considered hazardous . It can cause serious side effects including diarrhea, numbness, burning pain, confusion, hallucinations, problems with vision or speech, trouble with walking or daily activities, feeling unsteady, loss of balance or coordination, tremors, seizure, cough, chest pain, trouble breathing, blisters or ulcers in your mouth, red or swollen gums, trouble swallowing, bloody or tarry stools, coughing up blood or vomit that looks like coffee grounds, liver problems, and low blood cell counts . It is also known to be very toxic if swallowed, irritating to skin, and can cause serious damage to eyes .
properties
IUPAC Name |
4-[(2-methylhydrazinyl)methyl]-N-propan-2-ylbenzamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O.ClH/c1-9(2)15-12(16)11-6-4-10(5-7-11)8-14-13-3;/h4-7,9,13-14H,8H2,1-3H3,(H,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DERJYEZSLHIUKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)CNNC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O.ClH, C12H20ClN3O | |
Record name | PROCARBAZINE HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20952 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
671-16-9 (Parent) | |
Record name | Procarbazine hydrochloride [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000366701 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3021190 | |
Record name | Procarbazine hydrochloride | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Procarbazine hydrochloride is a white to pale yellow crystalline powder with a slight odor. Acid to litmus. (NTP, 1992) | |
Record name | PROCARBAZINE HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20952 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
greater than or equal to 100 mg/mL at 70.7 °F (NTP, 1992) | |
Record name | PROCARBAZINE HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20952 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Product Name |
Procarbazine hydrochloride | |
CAS RN |
366-70-1 | |
Record name | PROCARBAZINE HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20952 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Procarbazine hydrochloride | |
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Record name | Procarbazine hydrochloride [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000366701 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Procarbazine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77213 | |
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Record name | Procarbazine hydrochloride | |
Source | EPA DSSTox | |
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Record name | Procarbazine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.072 | |
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Record name | PROCARBAZINE HYDROCHLORIDE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XH0NPH5ZX8 | |
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Melting Point |
433 °F (decomposes) (NTP, 1992) | |
Record name | PROCARBAZINE HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20952 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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